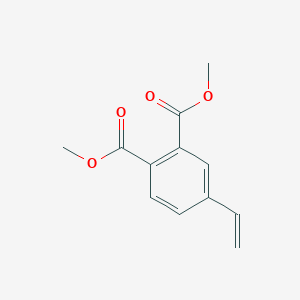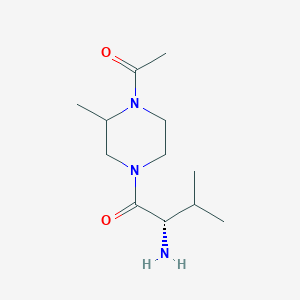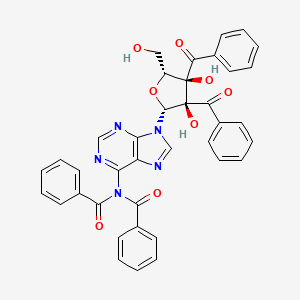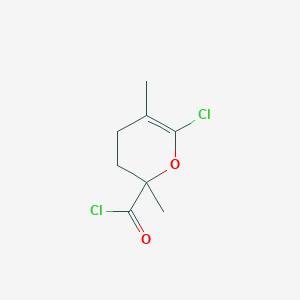
6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered oxygen-containing rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- typically involves the chlorination of the corresponding pyran derivative. One common method is the reaction of 2H-pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds.
化学反应分析
Types of Reactions
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Carboxylic Acid: Formed through hydrolysis.
Alcohols or Aldehydes: Formed through reduction.
科学研究应用
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.
相似化合物的比较
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A precursor in the synthesis of the carbonyl chloride compound.
3,4-Dihydro-2H-pyran: A related pyran derivative with different substituents.
2H-Pyran-2-one, 6-heptyl-5,6-dihydro-: Another pyran derivative with distinct functional groups.
Uniqueness
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in organic synthesis and medicinal chemistry set it apart from other similar compounds.
属性
CAS 编号 |
97424-78-7 |
|---|---|
分子式 |
C8H10Cl2O2 |
分子量 |
209.07 g/mol |
IUPAC 名称 |
6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3 |
InChI 键 |
ASPQYZAUAABCLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(CC1)(C)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



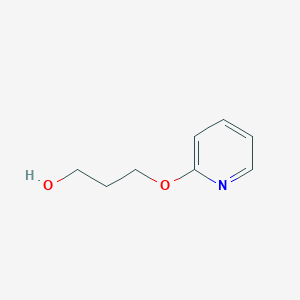
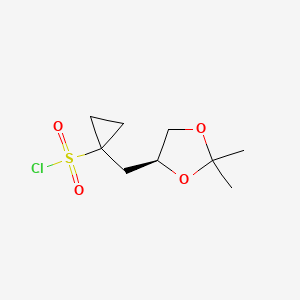




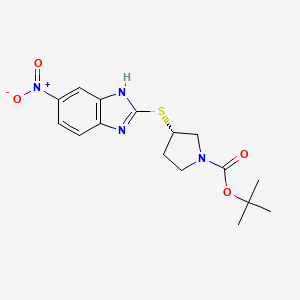
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)


